Phenol, 4-(4-methyl-1-piperazinyl)-

Description

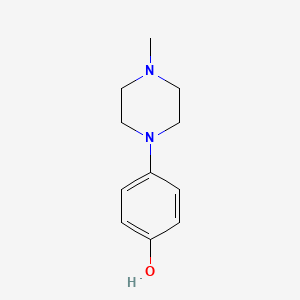

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDJMTACZOUIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301910 | |

| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-63-7 | |

| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenol, 4 4 Methyl 1 Piperazinyl

Established Synthetic Routes to Phenol (B47542), 4-(4-methyl-1-piperazinyl)-

Established methods for the synthesis of "Phenol, 4-(4-methyl-1-piperazinyl)-" often involve the reaction of 4-aminophenol (B1666318) with bis(2-chloroethyl)amine (B1207034) hydrochloride. A disclosed preparation method involves the ring-closing reaction of 4-hydroxyaniline with dichloroethylamine hydrochloride to first synthesize 1-(4-hydroxyphenyl) piperazine (B1678402). patsnap.com This intermediate can then be N-alkylated to introduce the methyl group. Another common approach is the reaction of p-aminophenol with N-methylpiperazine.

A well-documented synthesis involves the reaction of 1-(4-methoxyphenyl)piperazine (B173029) with 1-chloro-4-nitrobenzene, followed by demethylation to yield the phenol group. The initial reaction is a nucleophilic aromatic substitution, typically carried out in a high-boiling solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The subsequent demethylation of the methoxy (B1213986) group to the phenol is often achieved using strong acids like hydrobromic acid.

Advanced Synthetic Strategies for Phenol, 4-(4-methyl-1-piperazinyl)- and its Analogues

Modern synthetic chemistry offers a variety of advanced strategies for the construction of "Phenol, 4-(4-methyl-1-piperazinyl)-" and its analogues, enabling greater efficiency, and molecular diversity.

Design and Implementation of Ring-Closing Reactions for Piperazine Moieties

The formation of the piperazine ring is a critical step in the synthesis of these compounds. Palladium-catalyzed cyclization reactions provide a modular approach to highly substituted piperazines. organic-chemistry.org This method involves the coupling of a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org Another strategy involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to form tetrahydropyrazines, which can then be reduced to the desired piperazine scaffold. organic-chemistry.org Ruthenium-catalyzed ring-closing olefin metathesis (RCM) of 1,4,7-trien-3-ones has also been utilized to synthesize phenol derivatives, which could be adapted for the synthesis of precursors to phenol-piperazine compounds. nih.gov

Alkylation and Arylation Approaches for Phenol-Piperazine Linkages

The formation of the crucial bond between the phenol and piperazine moieties is often achieved through alkylation or arylation reactions. The alkylation of phenols can be carried out using various methods, though achieving high selectivity for mono-alkylation can be challenging. google.comresearchgate.net One approach involves reacting a phenol with a vinyl-aromatic hydrocarbon in the presence of an organic solvent and an inorganic acid catalyst. google.com

A common strategy for creating the aryl-piperazine linkage is the nucleophilic aromatic substitution (SNA_r) reaction. For instance, the reaction of an aryl halide, such as p-nitrochlorobenzene, with 4-(piperazin-1-yl)phenol in a solvent like N-Methyl-pyrrolidone (NMP) in the presence of a base like triethylamine (B128534) can be employed. tdcommons.org Microwave-assisted synthesis has also been shown to be an efficient method for the arylation of piperazines. rsc.org

A one-pot, three-component reaction has been developed for the synthesis of 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines, involving the reaction of phenols with 1,4-diazabicyclo[2.2.2]octane (DABCO) and 2-bromopyridine, catalyzed by cesium carbonate. rsc.org This method demonstrates the versatility of multi-component reactions in constructing complex piperazine derivatives.

Utility of Mannich Reactions in the Synthesis of Substituted Phenol-Piperazine Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including those on phenolic rings, and is widely used in medicinal chemistry. nih.govyoutube.comyoutube.com This three-component condensation reaction typically involves an active hydrogen-containing compound (like a phenol), formaldehyde, and a secondary amine (like a piperazine derivative). youtube.com

For example, phenolic Mannich bases of chalcone (B49325) analogues have been synthesized by reacting chalcones derived from 4-hydroxyacetophenone with piperidine (B6355638). nih.gov Similarly, mono-phenolic Mannich bases have been prepared from 4-hydroxyacetophenone or acetovanillone (B370764) using 1-(4-(piperazin-1-yl)phenyl)ethanone as the amine component. nih.gov These reactions highlight the utility of the Mannich reaction in introducing piperazine moieties onto phenolic scaffolds, leading to a diverse range of substituted derivatives. nih.govmdpi.com

Electrochemical Pathways in the Synthesis of Phenol, 4-(piperazin-1-yl)- Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of phenol-piperazine derivatives. researchgate.net The electrochemical oxidation of 4-(piperazin-1-yl)phenols can generate p-quinone-imine intermediates. researchgate.netresearchgate.net These reactive species can then undergo Michael-type addition reactions with various nucleophiles, such as aryl sulfinic acids or indoles, to form new substituted phenol-piperazine derivatives. researchgate.netresearchgate.net This electrochemical approach allows for the synthesis of novel compounds under mild and environmentally friendly conditions. researchgate.net The piperazine ring itself is a target for electrooxidation due to the lone electron pairs on the nitrogen atoms. researchgate.net

Functional Group Interconversions and Strategic Modifications (e.g., Nitro Group Reduction)

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. ub.eduyoutube.comsolubilityofthings.comimperial.ac.ukyoutube.com A key FGI in the synthesis of many arylamine-containing piperazine derivatives is the reduction of a nitro group. For instance, the synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol often involves the reduction of the precursor, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol. tdcommons.org This reduction can be achieved using various methods, including catalytic hydrogenation with reagents like Raney nickel under hydrogen pressure. tdcommons.org This step is crucial for introducing the versatile amino group, which can be further modified to create a wide array of derivatives.

Catalyst Systems and Reaction Conditions in Phenol, 4-(4-methyl-1-piperazinyl)- Synthesis

The construction of the aryl-amine bond in 4-(4-methyl-1-piperazinyl)phenol is typically achieved through one of two major pathways: palladium-catalyzed cross-coupling or classical nucleophilic aromatic substitution. Each approach utilizes distinct reaction systems and conditions.

The Buchwald-Hartwig amination represents a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing the target compound, this would involve coupling 1-methylpiperazine (B117243) with a 4-halophenol (or a protected derivative). The development of this reaction has progressed through several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the catalyst. libretexts.org

Alternatively, nucleophilic aromatic substitution (SNA_r_) provides a more classical, often catalyst-free, route. nih.gov This method requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group (such as a halogen). nih.govnih.gov For the synthesis of Phenol, 4-(4-methyl-1-piperazinyl)-, a common strategy involves reacting 1-methylpiperazine with a substrate like 1-chloro-4-nitrobenzene. google.com The resulting intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, is then reduced to the corresponding aniline, which can be further converted to the target phenol. A variation involves directly using a 4-halophenol derivative where the phenolic proton is removed by a base, forming a phenoxide that acts as the nucleophile.

The selection of the synthetic route often depends on the availability and cost of starting materials, functional group tolerance, and desired scale of the reaction.

Table 1: Catalyst Systems and Conditions for N-Aryl Piperazine Synthesis

| Synthetic Method | Catalyst/Reagents | Base | Solvent | Temperature | Typical Substrates | Ref |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligands (e.g., BINAP, DPPF, CM-phos) | Strong non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, LiHMDS) | Toluene, Dioxane, THF | Room Temp. to >100 °C | Aryl Halides, Aryl Triflates/Mesylates, Amines | wikipedia.orglibretexts.orgorgsyn.org |

| Nucleophilic Aromatic Substitution (SNA_r) | None (direct reaction) | Organic bases (e.g., Triethylamine, Hünig's Base) or Inorganic bases (e.g., K₂CO₃) | N-Methylpyrrolidone (NMP), DMF, Methoxyethanol | Elevated (e.g., 95-125 °C) | Activated Aryl Halides (e.g., 1-chloro-4-nitrobenzene), Piperazines | google.comtdcommons.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and the final product, Phenol, 4-(4-methyl-1-piperazinyl)-, are critical steps to ensure high purity. Standard laboratory techniques such as precipitation, crystallization, extraction, and chromatography are routinely employed. googleapis.com

During syntheses that proceed through a nitro-aryl intermediate, such as 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol, this intermediate often precipitates from the reaction mixture upon cooling. google.comchemicalbook.com The crude solid can be collected by filtration and washed with appropriate solvents like isopropanol (B130326) and water to remove unreacted starting materials and inorganic salts. google.com

Following the reduction of the nitro group or the completion of the coupling reaction, the workup procedure typically involves several steps. If the reaction is performed in an organic solvent, it may be transferred to a separatory funnel for a series of washes. orgsyn.org These can include washing with water, acidic solutions (like dilute HCl) to remove basic impurities, and basic solutions (like aqueous sodium hydrogen carbonate) to remove acidic impurities, followed by a final wash with brine. orgsyn.org The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated by rotary evaporation. orgsyn.org

For the final purification of the target compound and its intermediates, two primary methods are prevalent:

Recrystallization: This is a common and effective method for purifying solid compounds. googleapis.commdpi.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration. For piperazine derivatives, solvents like ethanol, isopropanol, or mixtures including water are often used. googleapis.commdpi.comprepchem.com

Column Chromatography: When recrystallization is ineffective or for purifying oily products, column chromatography is the method of choice. googleapis.comgoogleapis.com The crude material is loaded onto a stationary phase (most commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or a mixture of solvents). orgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions. The selection of the eluent system, often a mixture like dichloromethane/hexane or ethyl acetate/hexane, is crucial for achieving good separation. orgsyn.org

The choice of purification technique depends on the physical state of the compound (solid or oil), its stability, and the nature of the impurities present.

Table 2: Common Purification Techniques for Piperazine Derivatives

| Technique | Purpose | Typical Solvents/Reagents | Target | Ref |

| Precipitation/Filtration | Isolation of crude solid product from the reaction mixture. | Water, Isopropanol, Methanol | Intermediates (e.g., nitro-aryl piperazines) | google.comgoogleapis.com |

| Liquid-Liquid Extraction | Separation of the product from water-soluble impurities and reagents after reaction completion. | Ethyl acetate, Diethyl ether, Dichloromethane; Washed with HCl (aq), NaHCO₃ (aq), Brine. | Crude Product in Organic Phase | orgsyn.org |

| Recrystallization | Final purification of solid products. | Isopropyl alcohol, Ethanol, Water, 4-methyl-2-pentanone | Final Product, Solid Intermediates | googleapis.commdpi.comgoogleapis.com |

| Column Chromatography | Purification of oils or solids when recrystallization is difficult; separation of closely related compounds. | Silica Gel (stationary phase); Hexane/Ethyl Acetate, Dichloromethane/Hexane (mobile phase). | Final Product, Intermediates | orgsyn.orggoogleapis.com |

| Reduced Pressure Distillation | Removal of volatile solvents or purification of high-boiling liquid products. | N/A | Solvents, Liquid Products | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 4 4 Methyl 1 Piperazinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Phenol (B47542), 4-(4-methyl-1-piperazinyl)-, one would expect to observe distinct signals corresponding to the aromatic protons on the phenol ring, the protons of the piperazine (B1678402) ring, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values would confirm the connectivity.

Despite the utility of this technique, specific experimental ¹H NMR data (chemical shifts, coupling constants) for Phenol, 4-(4-methyl-1-piperazinyl)- are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For the title compound, signals would be expected for the carbons of the phenol ring (with distinct shifts for the substituted and unsubstituted positions), the piperazine ring carbons, and the methyl carbon.

A comprehensive search has found no published ¹³C NMR spectra or peak lists for Phenol, 4-(4-methyl-1-piperazinyl)-.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Key expected vibrational modes for Phenol, 4-(4-methyl-1-piperazinyl)- would include:

A broad O-H stretching band for the phenolic hydroxyl group.

Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring.

Aliphatic C-H stretching and bending vibrations from the piperazine and methyl groups.

C-N stretching vibrations from the piperazine ring.

C-O stretching from the phenol group.

Specific experimental IR and Raman spectral data, including peak positions and intensities, for Phenol, 4-(4-methyl-1-piperazinyl)- are not documented in available public databases or scientific papers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). The phenolic ring system connected to the piperazine moiety constitutes the primary chromophore in this compound. The absorption maxima (λmax) and molar absorptivity (ε) would be characteristic of a substituted phenol.

However, detailed experimental UV-Vis spectral data for Phenol, 4-(4-methyl-1-piperazinyl)- could not be located in the surveyed literature.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation would likely involve cleavage of the methyl group, and various cleavages of the piperazine and phenol rings.

A specific mass spectrum and detailed fragmentation analysis for Phenol, 4-(4-methyl-1-piperazinyl)- are not publicly available.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights

There are no published reports containing X-ray crystallographic data for Phenol, 4-(4-methyl-1-piperazinyl)-.

Structure Activity Relationships Sar and Structural Modifications in Phenol, 4 4 Methyl 1 Piperazinyl Analogues Non Clinical Focus

General Principles of Structure-Activity Relationship (SAR) Applied to Piperazine-Phenol Systems

The piperazine-phenol scaffold is a key pharmacophore in numerous biologically active compounds. researchgate.netnih.gov The two nitrogen atoms of the piperazine (B1678402) ring, with their distinct pKa values, can act as hydrogen bond acceptors and donors, contributing to increased water solubility and oral bioavailability. nih.govresearchgate.net The phenolic hydroxyl group also serves as a crucial hydrogen bond donor and acceptor, often playing a vital role in binding to biological targets. nih.gov

SAR studies of piperazine-phenol systems often reveal that the nature and position of substituents on both the piperazine and phenolic rings can dramatically alter biological activity. nih.govresearchgate.net These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity and selectivity for specific receptors or enzymes. nih.govnih.gov The inherent structural rigidity of the piperazine ring, typically adopting a chair conformation, combined with the potential for various substitutions, allows for the fine-tuning of a compound's three-dimensional shape to fit a specific binding pocket. nih.govwikipedia.org

Impact of Substituent Effects on Non-Clinical Biological Activity and Molecular Interactions

The biological activity of piperazine-phenol analogues can be significantly modulated by the introduction of various substituents. These modifications can enhance potency, selectivity, and other pharmacologically relevant properties in non-clinical studies.

Structural Modifications at the Phenolic Moiety and Their Influence

Modifications to the phenolic moiety of piperazine-containing compounds can have a profound impact on their biological activity. The position and nature of substituents on the phenol (B47542) ring can alter the electronic environment and steric bulk, influencing how the molecule interacts with its biological target. nih.govnsf.gov

For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the phenolic hydroxyl group, which may be critical for hydrogen bonding interactions within a receptor's binding site. nih.gov The addition of bulky substituents could either enhance binding through favorable hydrophobic interactions or hinder it due to steric clashes. nih.gov

In some cases, esterification or etherification of the phenolic hydroxyl group can serve as a prodrug strategy or can alter the molecule's pharmacokinetic profile. nih.gov Research has shown that even minor changes, such as the position of a substituent on the phenolic ring, can lead to significant differences in biological outcomes. ontosight.ai

Table 1: Impact of Phenolic Moiety Modifications on Non-Clinical Biological Activity

| Modification | Effect on Biological Activity (Non-Clinical) | Reference |

| Introduction of electron-withdrawing groups | Can modulate the acidity of the phenolic hydroxyl group, potentially affecting hydrogen bonding. | nih.gov |

| Addition of bulky substituents | May enhance binding via hydrophobic interactions or cause steric hindrance. | nih.gov |

| Esterification/Etherification of hydroxyl group | Can be used as a prodrug strategy or to modify pharmacokinetic properties. | nih.gov |

Substitutions and Variations on the Piperazine Ring System

The piperazine ring itself is a versatile scaffold for structural modification. researchgate.net Substitutions at the N1 and N4 positions are common strategies to modulate the pharmacological profile of piperazine-containing compounds. nih.govmdpi.com

Replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) has been shown to decrease activity in some instances, highlighting the importance of the piperazine core. nih.govtandfonline.com The introduction of substituents on the carbon atoms of the piperazine ring can also influence activity. For example, a benzyl (B1604629) group at the 5-position of a piperazine ring in a series of soluble epoxide hydrolase inhibitors retained potent activity. nih.gov

In the context of anticancer activity, substitutions on the piperazine unit have been found to be important for their inhibitory effects. nih.gov For instance, in a series of chalcone-piperazine derivatives, altering the amine part to various substituted phenylpiperazines resulted in compounds with good inhibitory profiles against human carbonic anhydrase isoenzymes I and II. nih.gov

Table 2: Effect of Piperazine Ring Substitutions on Non-Clinical Biological Activity

| Modification | Example Effect | Reference |

| Replacement with other cyclic amines | Decreased activity observed with morpholine or pyrrolidine in some cases. | nih.govtandfonline.com |

| Substitution on piperazine carbon | A 5-benzyl group retained potency in sEH inhibitors. | nih.gov |

| N-phenylpiperazine variations | Altering substituents on the phenyl ring of N-phenylpiperazine impacted carbonic anhydrase inhibition. | nih.gov |

Alterations of the N-methyl Group and Analogous Substituents

The N-methyl group in "Phenol, 4-(4-methyl-1-piperazinyl)-" can be replaced with a variety of other alkyl or aryl groups to explore the impact on biological activity. mdpi.com The nature of the substituent on this nitrogen atom can significantly influence the molecule's interaction with its target. ijrrjournal.com

For example, replacing the methyl group with a larger alkyl or a benzyl group can introduce additional hydrophobic interactions or steric constraints. wikipedia.org In some classes of compounds, this position is crucial for establishing key binding interactions. For instance, in a series of compounds targeting opioid receptors, modifying the N-alkyl substituent on the piperazine ring was a key strategy to modulate binding affinity and functional activity. ijrrjournal.com

Furthermore, the electronic properties of the substituent can also play a role. The introduction of an electron-withdrawing group versus an electron-donating group can alter the basicity of the nitrogen atom, which may be important for ionic interactions with the biological target. nih.gov

Conformational Preferences and Their Influence on Molecular Recognition and Binding (Theoretical and In Vitro)

Molecular modeling, molecular dynamics simulations, and conformational analysis are powerful tools to predict the preferred binding modes of piperazine derivatives. nih.gov These studies can reveal how the molecule adapts its conformation upon binding to a target, and this adaptability can be more important for inhibitory activity than previously assumed. nih.gov For example, in the context of HIV-1 gp120 inhibitors, the conformational flexibility of piperazine derivatives was found to be a key determinant of their inhibitory activity. nih.gov The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is a fundamental principle of molecular recognition. nih.gov

Analysis of Ligand-Target Interactions (Non-Clinical, Conceptual, e.g., Receptor Binding Studies, Enzyme Inhibition)

The biological effects of Phenol, 4-(4-methyl-1-piperazinyl)- analogues are mediated by their interactions with specific biological targets, such as receptors and enzymes. nih.govnih.gov Non-clinical studies, including receptor binding assays and enzyme inhibition assays, are essential for elucidating these interactions and understanding the mechanism of action. nih.govacs.org

For instance, piperazine derivatives have been extensively studied as ligands for various receptors, including serotonin (B10506), dopamine (B1211576), and sigma receptors. ijrrjournal.comnih.govnih.gov Receptor binding assays, often using radiolabeled ligands, allow for the determination of binding affinities (Ki values) of new analogues. nih.govnih.gov These studies can reveal whether a compound is a high-affinity binder and whether it is selective for a particular receptor subtype. nih.govacs.org

In the realm of enzyme inhibition, piperazine-containing compounds have shown activity against a range of enzymes. nih.govnih.gov For example, certain chalcone-piperazine hybrids have demonstrated inhibitory activity against carbonic anhydrase isoenzymes. nih.gov Similarly, a phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.gov Molecular docking studies can complement these experimental findings by providing a plausible model of how the ligand binds to the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Table 3: Examples of Ligand-Target Interactions for Piperazine-Phenol Analogues (Non-Clinical)

| Target Class | Type of Interaction | Example Finding | Reference |

| Receptors (e.g., Sigma) | Binding Affinity | Phenylacetamide derivative showed moderate affinity for sigma(1) receptors. | researchgate.netnih.gov |

| Enzymes (e.g., Carbonic Anhydrase) | Inhibition | Chalcone-piperazine derivatives inhibited hCA I and II isoenzymes. | nih.gov |

| Enzymes (e.g., MAGL) | Reversible Inhibition | Phenyl(piperazin-1-yl)methanone derivative showed reversible MAGL inhibition. | nih.gov |

| Receptors (e.g., Opioid) | Modulated Binding | Altering the N-alkyl substituent on the piperazine ring modulated opioid receptor binding. | ijrrjournal.com |

Advanced Applications and Research Directions of Phenol, 4 4 Methyl 1 Piperazinyl

Role as Synthetic Intermediates in the Construction of Complex Molecules

The inherent reactivity and structural features of Phenol (B47542), 4-(4-methyl-1-piperazinyl)- make it a pivotal intermediate in the synthesis of more complex and often biologically active molecules. The phenol group can undergo various electrophilic substitution reactions, while the secondary amine in the piperazine (B1678402) ring is nucleophilic, allowing for the attachment of diverse side chains.

Precursors in the Synthesis of Triazole Antifungal Agents

The phenol-piperazine core is a fundamental component in the design and synthesis of potent antifungal drugs, particularly those belonging to the triazole class. nih.gov These agents are critical in clinical settings for treating fungal infections. The synthesis often involves using the piperazine nitrogen to link the phenolic core to a side chain containing the essential triazole group. researchgate.net

Research has focused on creating analogues of established drugs like fluconazole (B54011) by incorporating the 4-(4-methyl-1-piperazinyl)phenol structure to enhance biological and pharmacological properties. researchgate.net For instance, a series of triazole derivatives were synthesized where the piperazine moiety was a key linker, and their in vitro antifungal activities were evaluated against various human pathogenic fungi. nih.gov The results from these studies demonstrate the importance of this scaffold in developing new antifungal candidates. A related compound, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (B32764), serves as a crucial intermediate in the synthesis of widely used triazole antifungals such as itraconazole (B105839) and posaconazole.

Antifungal Activity of Synthesized Triazole Derivatives

The following table displays the minimum inhibitory concentration (MIC) values for a selection of synthesized triazole compounds incorporating a piperazine moiety, highlighting their efficacy against various fungal pathogens. Data sourced from studies on fluconazole analogues. researchgate.net

| Compound | Candida albicans (ATCC 90028) | Candida tropicalis (ATCC 20962) | Cryptococcus neoformans (ATCC 32264) |

|---|---|---|---|

| Compound 1a | 4 µg/mL | 8 µg/mL | 16 µg/mL |

| Compound 1g | 2 µg/mL | 4 µg/mL | 8 µg/mL |

| Compound 1n | >64 µg/mL | >64 µg/mL | >64 µg/mL |

| Fluconazole (FCZ) | 2 µg/mL | 4 µg/mL | 8 µg/mL |

Building Blocks for Other Bioactive Heterocyclic Scaffolds

Beyond antifungal agents, the Phenol, 4-(4-methyl-1-piperazinyl)- framework is instrumental in constructing a variety of other bioactive heterocyclic systems. The piperazine ring is a common structural motif found in numerous pharmaceuticals and agrochemicals, often introduced to modulate pharmacokinetic properties. mdpi.com

This building block has been used to synthesize:

1,2,4-Triazole-3-thione Derivatives : Through a Mannich reaction, the piperazine group can be incorporated into triazole-thione structures, which have shown promising antibacterial activity. mdpi.com

Benzimidazole-based Compounds : The scaffold is a precursor for complex molecules like Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-, a multi-ring heterocyclic system with potential applications in medicinal chemistry. epa.govnih.gov

Multi-functional Derivatives : The basic structure has been explored for synthesizing compounds with potential anti-inflammatory, antioxidant, and neuroprotective effects. ontosight.ai

Applications as Chemical Biology Probes and Research Tools

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of Phenol, 4-(4-methyl-1-piperazinyl)- and its derivatives allow them to function as probes for studying enzymes and interacting with nucleic acids. nih.gov

Investigation of DNA Interaction Mechanisms (e.g., Fluorescent Staining Applications)

Derivatives of Phenol, 4-(4-methyl-1-piperazinyl)- are valuable for studying nucleic acid interactions. Specifically, when incorporated into larger heterocyclic systems like benzimidazoles, they can function as DNA binding agents. The compound Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- is a prime example. epa.gov Benzimidazoles are structurally similar to purines and are well-known for their ability to intercalate or bind to the minor groove of DNA. This interaction, often accompanied by fluorescence, makes them suitable for applications such as fluorescent staining to visualize cellular components.

Explorations in Material Science (e.g., Fluorescent Properties and Dye Production)

The aromatic and electronic characteristics of Phenol, 4-(4-methyl-1-piperazinyl)- and its derivatives make them interesting candidates for applications in material science.

The phenol group is a common structural element in the synthesis of organic dyes and pigments. epa.gov Derivatives of this core structure have been noted for their fluorescent properties. For example, the related compound 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol is an organic fluorescent dye that can emit orange-red fluorescence upon excitation with ultraviolet light. chembk.com This property makes such compounds suitable for use as pigments for dyeing and marking. chembk.com The ability to absorb light at specific wavelengths also makes them potentially useful in the production of textiles and other materials requiring vibrant coloration. The synthesis of various dye intermediates often starts from phenol, which is then modified through reactions like nitration and amination to build the final chromophore structure. epa.gov

Investigation of Antimicrobial Properties (In Vitro and Mechanistic Studies)

The antimicrobial potential of phenolic compounds is well-established, and derivatives incorporating heterocyclic rings like piperazine are being actively investigated for enhanced efficacy. Phenols generally exert their antimicrobial effects by denaturing and coagulating proteins. rroij.com At lower concentrations (0.1%-1%), they act as bacteriostats by inhibiting bacterial enzymes, while at higher concentrations (1%-2%), they become fungicidal. rroij.com The mechanism of action often involves compromising the cell's integrity. For instance, some phenolic compounds cause the loss of cytoplasmic membrane integrity, increase membrane fluidity, and induce conformational changes in membrane proteins. nih.gov

Research into related structures provides insight into the potential of Phenol, 4-(4-methyl-1-piperazinyl)-. Studies on naturally occurring phenols have shown that structural modifications, such as the addition of an allyl group, can significantly boost antimicrobial power. nih.gov For example, 2-allyl carvacrol (B1668589) demonstrated a 79.80% reduction in Staphylococcus epidermidis growth over five hours, compared to only 15.55% for its parent compound, carvacrol. nih.gov

Furthermore, the piperazine moiety is a key component in various bioactive agents. Piperazine derivatives are utilized as critical intermediates in the synthesis of potent antifungal medications, such as itraconazole. Other novel heterocyclic compounds have also shown promise; 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide exhibited strong in vitro antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≤20 μg/ml. nih.gov Research on essential oils from Mentha species, which are rich in phenolic compounds, has demonstrated significant antimicrobial activity against a range of clinical isolates, further supporting the investigation of phenols as a source of natural antimicrobial agents. researchgate.net

| Compound/Agent | Target Organism | Key Finding | Source |

| Phenol | Bacteria and Fungi | Bacteriostatic at 0.1%-1%; Fungicidal at 1%-2%. rroij.com | rroij.com |

| 2-allyl carvacrol | S. epidermidis | Reduced bacterial growth by 79.80% in 5 hours. nih.gov | nih.gov |

| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide | S. aureus | Strong activity with MIC ≤20 μg/ml. nih.gov | nih.gov |

| Mentha spicata Essential Oil | S. aureus 1 | Zone of inhibition of 21±0.09 mm. researchgate.net | researchgate.net |

| Mentha piperita Essential Oil | S. aureus 1 | Zone of inhibition of 19.2±0.07 mm. researchgate.net | researchgate.net |

Potential for Neuroactive Compound Development (Focus on Receptor Modulation and Pathway Involvement)

The piperazine ring is a well-known pharmacophore in medicinal chemistry, particularly in the development of neuroactive drugs. Compounds featuring this structure have been extensively studied for their pharmacological effects, with many exhibiting a strong affinity for crucial neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) receptors that regulate mood and behavior.

The presence of the 4-methyl-1-piperazinyl group within the target molecule suggests a strong potential for interaction with central nervous system targets. The development of complex pharmaceutical agents incorporating this moiety, such as 8-Chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate, highlights its value in designing molecules for neurological applications. nih.gov The combination of the phenolic group with the piperazine ring in Phenol, 4-(4-methyl-1-piperazinyl)- creates a hybrid structure that could modulate various biological pathways, making it a promising candidate for the development of novel neuroactive compounds.

Research into Corrosion Inhibition Applications

Phenolic compounds and their derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The mechanism of inhibition relies on the adsorption of the organic molecules onto the metal surface. Compounds containing electron-rich moieties, such as hydroxyl (-OH) and amine (-NH2) groups, can form a protective film that retards the corrosion process. researchgate.net The presence of nitrogen and oxygen atoms in Phenol, 4-(4-methyl-1-piperazinyl)- makes it an excellent candidate for this application.

Studies on structurally related piperazine derivatives have validated this potential. Research on carboxamide derivatives, including one with a (4–methylpiperazin–1–yl) group, demonstrated effective corrosion inhibition for mild steel in a hydrochloric acid solution, with the efficiency being proportional to the inhibitor's concentration. researchgate.net Similarly, another study on a novel piperazine derivative, tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate, found it to be an effective corrosion inhibitor for carbon steel in 1M HCl. nih.gov Its performance improved with increasing concentration, which was attributed to stronger, spontaneous adsorption onto the metal's surface, forming a more robust protective layer. nih.gov

| Inhibitor Compound | Metal | Corrosive Medium | Key Finding | Source |

| Phenol Derivatives | Various metals | Various acids | Adsorption of -NH2 and -OH groups retards corrosion. researchgate.net | researchgate.net |

| (4–methylpiperazin–1–yl)pyrazin–2–yl) methanone | Mild Steel | 1 M HCl | Anti-corrosion efficiency is proportional to concentration. researchgate.net | researchgate.net |

| tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate | Carbon Steel | 1 M HCl | Inhibition performance increases with inhibitor concentration. nih.gov | nih.gov |

Relevance in Agrochemical Research (e.g., Herbicidal Activity)

Phenolic and heterocyclic structures are foundational in the design of modern agrochemicals. A significant area of research involves 2-picolinic acid herbicides, which belong to the synthetic auxin class and are known for their broad-spectrum efficacy against various weeds. nih.gov

Research into novel picolinic acid derivatives demonstrates the potential of combining different chemical moieties to create potent herbicides. A study on new 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed significant herbicidal activity. nih.gov The structure-activity relationship in this study showed that the position of substituents on the aryl ring was critical for activity. Specifically, compounds with substituents at the 2 and 4 positions of the phenyl ring exhibited superior inhibitory effects on the root growth of weeds like Echinochloa crusgalli (barnyard grass) and Abutilon theophrastiMedicus (velvetleaf). nih.gov

This line of research underscores that combining a phenol-like ring system with nitrogen-containing heterocycles, such as the piperazine ring in Phenol, 4-(4-methyl-1-piperazinyl)-, is a promising strategy for discovering and developing new herbicidal agents. nih.gov

| Compound Class | Target Weeds | Key Finding | Source |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Echinochloa crusgalli, Abutilon theophrastiMedicus | Substituents at the 2 and 4 positions of the phenyl ring led to superior inhibitory activity. nih.gov | nih.gov |

Future Perspectives and Emerging Research Areas for Phenol, 4 4 Methyl 1 Piperazinyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of derivatives based on the Phenol (B47542), 4-(4-methyl-1-piperazinyl)- core often involves multi-step processes. For instance, key intermediates such as 4-(4-methylpiperazin-1-yl)benzaldehyde can be prepared by refluxing 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate. nih.gov Another common route involves the direct coupling of a piperazine-phenol moiety with various benzoyl chlorides or benzoic acids under basic conditions to produce amide derivatives in good yields. nih.gov

Future research will prioritize the development of more efficient and environmentally friendly synthetic strategies. Key areas of focus include:

Green Chemistry Approaches: The adoption of techniques like microwave-assisted and ultrasonic-assisted synthesis is an emerging trend. nih.govresearchgate.net These methods can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents, aligning with the principles of green chemistry. researchgate.net

Catalytic System Optimization: Exploring novel catalysts for coupling reactions could lead to milder reaction conditions and higher efficiency. This includes developing more effective catalysts for C-N bond formation, a crucial step in the synthesis of many piperazine (B1678402) derivatives.

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes for the Phenol, 4-(4-methyl-1-piperazinyl)- scaffold to flow chemistry could enable more efficient and reproducible production for further research and development.

Integration of Advanced Computational Modeling for Rational Design and Prediction of Activities

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before synthesis. For scaffolds related to Phenol, 4-(4-methyl-1-piperazinyl)-, computational methods are already widely used to guide research. nih.govnih.gov

Future efforts will see a deeper integration of more advanced computational techniques:

Rational Drug Design: This approach uses knowledge of a biological target's structure to design molecules that are predicted to bind with high affinity and selectivity. nih.gov For example, derivatives have been rationally designed as anticancer agents by incorporating the phenylpiperazine moiety into other known active scaffolds like 1,2-benzothiazine. nih.gov

Molecular Docking and Dynamics: Molecular docking is routinely used to predict the binding poses of piperazine derivatives within the active sites of target proteins such as tyrosinase, dopamine (B1211576) receptors, and acetylcholinesterase. nih.govresearchgate.netnih.gov Molecular dynamics (MD) simulations can further refine these predictions, providing insights into the stability of the ligand-protein complex over time and revealing key interactions. nih.govnih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are employed to calculate the electronic properties of molecules, such as HOMO-LUMO energy gaps, which helps in understanding their reactivity and stability. nih.gov

In Silico ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds using computational models is crucial for early-stage drug development. nih.govmdpi.com This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and avoid potential liabilities.

| Technique | Application/Purpose | Example Target/Study |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of ligands to a protein's active site. | Tyrosinase, Dopamine D2 Receptors, Progesterone Receptor. nih.govnih.govchemmethod.com |

| Molecular Dynamics (MD) Simulation | Analyzing the stability and conformational changes of the ligand-protein complex over time. | Dopamine D2 Receptor, CDK2/cyclin A2. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry optimization, and reactivity descriptors (e.g., HOMO-LUMO). | PARP1 Inhibitors, Mannich Bases. nih.govresearchgate.net |

| ADME Prediction | In silico evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | MAO Inhibitors, Norfloxacin Analogues. nih.govmdpi.com |

Exploration of Undiscovered Biological Activities and Molecular Targets

The inherent versatility of the phenol-piperazine structure means that its potential applications are far from exhausted. ontosight.aiontosight.ai While derivatives have been investigated for a range of activities, significant opportunities exist to explore new therapeutic areas.

| Biological Activity | Molecular Target | Example Derivative Class |

|---|---|---|

| Anti-melanogenic | Tyrosinase. nih.govresearchgate.net | (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones. nih.gov |

| Anticancer | Topoisomerase II, PARP1. nih.govnih.gov | Phenylpiperazine-1,2-benzothiazines. nih.gov |

| Neuroprotective | MAO-B, Acetylcholinesterase (AChE). mdpi.com | N-methyl-piperazine chalcones. mdpi.com |

| Dopaminergic | Dopamine D2 Receptors. nih.gov | 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines. nih.gov |

| Antifungal | Not specified. nih.gov | Substituted piperidin-1,2,3-triazoles. nih.gov |

Future research directions will likely involve:

Screening Against New Target Classes: Systematically screening a library of Phenol, 4-(4-methyl-1-piperazinyl)- derivatives against diverse enzyme families such as kinases, proteases, and phosphatases could uncover entirely new activities.

Exploring Anti-Infective Potential: Beyond antifungal properties, this scaffold could be explored for activity against bacteria, parasites, and viruses. The development of modular screening platforms for viral interferon antagonists, for example, represents a new avenue for testing such compounds. nih.gov

Metabolic and Cardiovascular Diseases: Given the broad bioactivity of phenolic and piperazine compounds, investigating their effects on targets related to diabetes, obesity, and cardiovascular conditions is a logical next step.

PROTAC Development: The piperazine moiety can serve as a versatile linker or ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins. rndsystems.com

Application in High-Throughput Screening Platforms for Lead Compound Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. The Phenol, 4-(4-methyl-1-piperazinyl)- scaffold is an ideal candidate for inclusion in HTS campaigns due to its favorable physicochemical properties and proven track record as a privileged structure.

Emerging trends in this area include:

Focused Library Design: Instead of screening random collections, researchers will design and synthesize focused libraries of derivatives based on the Phenol, 4-(4-methyl-1-piperazinyl)- core. These libraries can be tailored to interact with specific target families (e.g., GPCRs, ion channels) based on computational predictions.

Advanced Screening Platforms: The use of increasingly sophisticated HTS platforms, such as cell-based reporter assays and mega-HTS systems that can screen over a billion compounds, will accelerate the discovery process. nih.govnih.gov These platforms provide a direct measure of a compound's effect in a biologically relevant context. nih.gov

Fragment-Based Screening: The core scaffold itself could be used in fragment-based lead discovery, where smaller molecular fragments are screened for weak binding to a target. Positive hits can then be elaborated into more potent lead compounds, a process where the piperazine moiety is particularly useful for growing the fragment.

Synergistic Approaches Combining Synthetic Chemistry with Computational and Biological Studies

The most significant breakthroughs in exploiting the potential of Phenol, 4-(4-methyl-1-piperazinyl)- will come from a tightly integrated, multidisciplinary approach. The future of research in this field is not in any single technique, but in the synergy created by combining them.

This iterative cycle of drug discovery involves:

Design: Computational models and existing structure-activity relationship (SAR) data are used to design novel derivatives with predicted activity against a specific target. chemmethod.com

Synthesis: Efficient and sustainable chemical methods are employed to synthesize the designed compounds. nih.govnih.gov

Screening & Evaluation: The new molecules are tested for biological activity using HTS and other in vitro assays. mdpi.comresearchgate.net

Analysis & Refinement: The results of the biological evaluation are analyzed. Computational docking and MD simulations can be used to explain the observed activity and SAR. nih.gov This new knowledge feeds back into the design phase, starting a new cycle of optimization.

This synergistic approach, which combines the predictive power of computational modeling with the practical application of synthetic chemistry and the empirical evidence of biological testing, will be the engine driving the discovery of the next generation of therapeutics based on the Phenol, 4-(4-methyl-1-piperazinyl)- scaffold.

Q & A

Q. What are the recommended safety protocols for handling Phenol, 4-(4-methyl-1-piperazinyl)- derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95 masks) if airborne particulates are generated .

- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks. Avoid recirculating air .

- Storage: Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers). Label containers with GHS hazard symbols (skin/eye irritation, acute toxicity) .

- Emergency Response: For eye exposure, rinse with water for 15 minutes and seek medical attention. For ingestion, administer activated charcoal and contact poison control .

Q. What synthetic routes are effective for preparing 4-(4-methyl-1-piperazinyl)-substituted aromatic compounds?

Methodological Answer: A two-step synthesis is commonly employed:

Acylation: React 4-nitrobenzoyl chloride with 4-methylpiperazine in dichloromethane (CH₂Cl₂) using K₂CO₃ as a base. Achieves ~95% yield under reflux conditions .

Reduction: Reduce the nitro intermediate (e.g., 4-[(4-methylpiperazinyl)carbonyl]nitrobenzene) using Fe/NH₄Cl in ethanol/water (1:4:4 molar ratio). Yields ~90% of the target aniline derivative .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CH₂Cl₂, K₂CO₃, reflux | 95.67% |

| 2 | Fe, NH₄Cl, EtOH/H₂O | 90.14% |

Q. Which analytical techniques are suitable for quantifying 4-(4-methyl-1-piperazinyl)-containing drugs (e.g., imatinib) in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor imatinib at m/z 494.5 → 394.4 (transition ion) .

- Sample Preparation: Plasma samples should undergo protein precipitation with methanol (1:3 ratio) followed by centrifugation (10,000 rpm, 10 min) to remove interferents .

- Validation Parameters: Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 4-(4-methyl-1-piperazinyl)-based therapeutics?

Methodological Answer:

- Backbone Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding to tyrosine kinases (e.g., Bcr-Abl in imatinib). Methylpiperazine improves solubility and blood-brain barrier penetration .

- Biological Assays: Test analogs in kinase inhibition assays (IC₅₀ values) and cytotoxicity screens (e.g., MTT assay on K562 leukemia cells). Prioritize compounds with IC₅₀ < 1 µM .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Optimize piperazinyl orientation for hydrogen bonding with Glu286 and Asp381 .

Q. What environmental risks are associated with 4-(4-methyl-1-piperazinyl)-containing compounds?

Methodological Answer:

- Persistence Assessment: Calculate half-life (e.g., t₁/₂ = 881 days for related benzamide derivatives) using OECD 309 water-sediment studies. Classify as "vPvM" (very persistent and very mobile) if log Kₒw < 3.5 .

- Ecotoxicology: Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (EC₅₀). Mitigation strategies include advanced oxidation processes (AOPs) for wastewater treatment .

Q. How can researchers resolve contradictions in cytotoxicity data for 4-(4-methyl-1-piperazinyl)-derived dyes (e.g., Hoechst 33258)?

Methodological Answer:

- Experimental Controls: Normalize data using internal standards (e.g., propidium iodide) in flow cytometry. Account for cell line variability (e.g., HeLa vs. MCF-7) .

- Mechanistic Studies: Perform comet assays to distinguish DNA intercalation (direct toxicity) from metabolic disruption (indirect effects). Confirm results with siRNA knockdown of target genes (e.g., topoisomerase II) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the genotoxicity of 4-(4-methyl-1-piperazinyl)-substituted compounds?

Methodological Answer:

- Assay Variability: Ames test (bacterial reverse mutation) may underestimate effects compared to mammalian cell micronucleus assays. Use OECD 487 (in vitro micronucleus) for higher sensitivity .

- Metabolic Activation: Include S9 liver microsomes in assays to detect pro-mutagenic metabolites. For example, N-oxidation of piperazinyl groups can generate reactive intermediates .

Methodological Optimization

Q. How can reaction yields for 4-(4-methyl-1-piperazinyl)-containing intermediates be optimized?

Methodological Answer:

- Design of Experiments (DoE): Vary solvent polarity (CH₂Cl₂ vs. THF), base strength (K₂CO₃ vs. Et₃N), and temperature (25°C vs. 60°C) to identify optimal conditions .

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps. Pd/C often provides higher selectivity for nitro reductions without over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.